molecular formula C6H3ClIN3 B1149106 5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyridine CAS No. 1352395-64-2

5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyridine

Cat. No.: B1149106
CAS No.: 1352395-64-2
M. Wt: 279.465
InChI Key: NPNSPKVLIQNOMB-UHFFFAOYSA-N
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Safety and Hazards

According to the safety information provided by Sigma-Aldrich, 5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyridine is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed .

Future Directions

Given the interest in 1H-pyrazolo[3,4-B]pyridines due to their potential biomedical applications , future research may focus on exploring these applications further, as well as developing more efficient synthesis methods .

Biochemical Analysis

Biochemical Properties

5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyridine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as Janus kinase and cyclin-dependent kinase, which are crucial in cell signaling and regulation . The nature of these interactions often involves non-covalent bonding, allowing this compound to modulate enzyme activity and influence biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has shown cytotoxic activities against cancer cell lines such as MCF-7 and HCT-116, indicating its potential as an anti-cancer agent . The modulation of cell signaling pathways by this compound can lead to altered gene expression and metabolic changes, impacting cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can act as an inhibitor or activator of enzymes, depending on the context of its interaction . For example, it has been shown to inhibit Janus kinase, thereby affecting downstream signaling pathways involved in cell growth and differentiation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent results in in vitro and in vivo experiments . Over time, the effects of this compound on cells can vary, with prolonged exposure potentially leading to changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses . At higher doses, this compound can cause toxic or adverse effects, including organ damage and metabolic disturbances . Understanding the dosage thresholds is essential for optimizing its use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. The interactions of this compound with metabolic enzymes can lead to changes in the production and utilization of key metabolites, impacting cellular energy balance and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, enhancing its biological effects. The distribution of this compound within the body can influence its efficacy and toxicity, making it important to understand its transport mechanisms.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biological activity.

Comparison with Similar Compounds

Properties

IUPAC Name

5-chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNSPKVLIQNOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40737868
Record name 5-Chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352395-64-2
Record name 5-Chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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